(2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic organic compound that belongs to the class of chromen-2-imines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-2-imine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone derivatives and amines.
Introduction of the sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Substitution reactions:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-8-methoxychromen-2-imine
- N-(4-methylphenyl)-8-methoxychromen-2-imine
- N-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine
Uniqueness
(2Z)-N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the difluorophenyl and sulfonyl groups might enhance its stability, reactivity, or biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4S/c1-14-6-9-17(10-7-14)31(27,28)21-12-15-4-3-5-20(29-2)22(15)30-23(21)26-19-11-8-16(24)13-18(19)25/h3-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDPQRAZAAASSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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